molecular formula C15H16BrNO2 B114705 Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide CAS No. 23019-61-6

Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide

Cat. No.: B114705
CAS No.: 23019-61-6
M. Wt: 322.2 g/mol
InChI Key: QDURSZTWSNZWLI-UHFFFAOYSA-M
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Description

Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide is a quaternary ammonium compound featuring a pyridinium core substituted with an ethoxycarbonyl group (-COOEt) at the 4-position and a benzyl (phenylmethyl) group at the 1-position. The bromide counterion ensures charge neutrality. This structure combines lipophilic (benzyl) and polar (ethoxycarbonyl) moieties, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its molecular formula is C₁₆H₁₆NO₂Br, with a molecular weight of 334.21 g/mol (calculated). The compound’s reactivity and applications are influenced by the electron-withdrawing ethoxycarbonyl group and the steric bulk of the benzyl substituent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridinium salts typically involves the quaternization of pyridine with an alkyl halide. For Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide, the reaction involves the treatment of 4-(ethoxycarbonyl)pyridine with benzyl bromide under suitable conditions . The reaction is usually carried out in an aprotic solvent like acetonitrile or dichloromethane, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: Industrial production of pyridinium salts often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridinium Core

The pyridinium ring in this compound is susceptible to nucleophilic attack due to its positive charge. Key reactions include:

  • Displacement of Bromide : The bromide counterion can be replaced by other nucleophiles (e.g., hydroxide, amines, or thiourea) under mild conditions. For example:

    • Reaction with thiourea yields thiouronium derivatives, as seen in similar pyridinium bromides .

    • Substitution with hydrazine forms hydrazinium intermediates, which are precursors to heterocyclic compounds .

Example Reaction Pathway :
Pyridinium bromide+NH2NH2Pyridinium hydrazinium bromide\text{Pyridinium bromide}+\text{NH}_2\text{NH}_2\rightarrow \text{Pyridinium hydrazinium bromide}

Ester Hydrolysis and Transesterification

The ethoxycarbonyl group undergoes hydrolysis or transesterification:

  • Acidic/Basic Hydrolysis :

    • Treatment with aqueous HCl or NaOH hydrolyzes the ester to a carboxylic acid .
      R COOEtH2O H+or OHR COOH\text{R COOEt}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{R COOH}

  • Transesterification :

    • Reaction with alcohols (e.g., methanol) in acidic conditions replaces the ethoxy group .

Table 1: Hydrolysis Conditions and Outcomes

ConditionsReagentProductYield (%)Source
Acidic (HCl, reflux)H₂O4-Carboxy-1-benzylpyridinium85
Basic (NaOH, 80°C)H₂O4-Carboxy-1-benzylpyridinium78

Reactivity at the Benzyl Group

The benzyl substituent participates in:

  • Oxidation : Catalytic oxidation (e.g., KMnO₄) converts the benzyl group to a benzoic acid derivative .

  • Radical Reactions : Under UV light, the C–N bond may cleave to generate benzyl radicals, which recombine with halogens (e.g., Br₂) .

Example Radical Pathway :
Ar CH2 N+hνAr CH2+N+Ar CH2Br\text{Ar CH}_2\text{ N}^+\xrightarrow{h\nu}\text{Ar CH}_2^\cdot +\text{N}^+\rightarrow \text{Ar CH}_2\text{Br}

Cyclization and Heterocycle Formation

The ethoxycarbonyl group facilitates cycloaddition or condensation:

  • With Hydrazines : Forms pyrazole or triazole rings via [3+2] cycloaddition .

  • With Thiols : Produces thiazole derivatives under basic conditions .

Table 2: Cyclization Reactions

ReactantConditionsProductYield (%)Source
ThioureaK₂CO₃, EtOHThiazole-pyridinium hybrid67
PhenylhydrazineAcOH, refluxPyrazole derivative72

Stability and Decomposition

  • Thermal Decomposition : At >150°C, decarboxylation releases CO₂, forming 1-benzylpyridinium bromide .

  • Photodegradation : UV exposure leads to radical intermediates and brominated byproducts .

Scientific Research Applications

Organic Synthesis

Pyridinium derivatives are widely used as intermediates in organic synthesis. The compound can act as a nucleophile or electrophile in various reactions due to the presence of the pyridinium ring and the ethoxycarbonyl group. This functionality allows it to participate in:

  • Alkylation Reactions : Pyridinium salts can undergo alkylation to form more complex structures, which are essential in drug development and synthesis of biologically active compounds.
  • Michael Additions : The compound can be used in Michael addition reactions to synthesize α,β-unsaturated carbonyl compounds, which are important precursors in organic synthesis.

Catalysis

Pyridinium salts are recognized for their catalytic properties. Research has shown that pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide can serve as an effective catalyst in various chemical reactions:

  • Acid Catalysis : It has been reported that this compound exhibits excellent catalytic activity in acid-catalyzed reactions, such as esterification and acylation processes. Studies indicate that it can provide high yields while maintaining low toxicity levels compared to other acid catalysts .
Reaction TypeCatalyst UsedYield (%)Toxicity Level
EsterificationPyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-HighLow
AcylationPyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-HighLow

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals due to its structural features that can interact with biological systems:

  • Drug Development : Its derivatives have been explored for their pharmacological activities, including antimicrobial properties. Research indicates that modifications to the pyridinium structure can enhance biological activity against various pathogens .

Environmental Chemistry

In environmental chemistry, pyridinium compounds are being investigated for their biodegradability and lower toxicity profiles compared to traditional ionic liquids. This is particularly relevant for developing greener chemical processes:

  • Biodegradability Studies : Research has focused on assessing the environmental impact of pyridinium-based catalysts, aiming to create compounds that are not only effective but also environmentally friendly .

Case Study 1: Catalytic Performance

A study evaluated the performance of pyridinium bromide as a catalyst in esterification reactions. The results showed that it could achieve high conversion rates with minimal side products, demonstrating its efficiency as a green catalyst.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of derivatives of pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-. The findings indicated significant activity against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide involves its interaction with biological targets through its pyridinium core. The compound can act as an electron acceptor, facilitating redox reactions in biological systems . It also interacts with enzymes like cholinesterase, inhibiting their activity and thereby affecting neurotransmission .

Comparison with Similar Compounds

The following analysis highlights structural, functional, and application-based differences between Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide and analogous pyridinium derivatives.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Applications
Target Compound 4-Ethoxycarbonyl, 1-Benzyl Ester, Benzyl 334.21 Synthetic intermediate
1-Benzyl-3-(dimethylcarbamoyloxy)pyridinium bromide 3-Dimethylcarbamoyloxy, 1-Benzyl Carbamate, Benzyl 393.26 Acetylcholinesterase inhibitor
1-Heptyl-4-(4-pyridinyl)pyridinium bromide 1-Heptyl, 4-Pyridinyl Alkyl, Pyridinyl 416.19 Surfactant, corrosion inhibition
4-(Dimethylamino)-1-(4-phenoxybutyl)pyridinium bromide (IL5) 4-Dimethylamino, 1-Phenoxybutyl Tertiary amine, Ether 392.32 Antibacterial agent
1-(1-Adamantyl)pyridinium bromide 1-Adamantyl Polycyclic hydrocarbon 294.23 Catalysis, organic synthesis
Edaravone-N-benzyl pyridinium derivatives (5a–5l) Varied benzyl substitutions (e.g., Cl, F) Benzyl, heteroaromatic 350–400 (approx.) Neuroprotective agents

Key Observations:

Substituent Diversity: The target compound’s ethoxycarbonyl group distinguishes it from carbamate (), alkylpyridinium (), and adamantyl () derivatives.

Electronic Effects: The electron-withdrawing ethoxycarbonyl group at the 4-position may reduce nucleophilicity at the pyridinium nitrogen compared to dimethylamino-substituted IL5, which has electron-donating groups .

Thermal and Physical Properties

  • Melting Points : Derivatives like 1-(1-adamantyl)pyridinium bromide melt at 245°C (), whereas edaravone derivatives () range between 175–223°C. The target compound likely exhibits similar thermal stability due to aromatic and ionic interactions.
  • Solubility: The ethoxycarbonyl group enhances aqueous solubility compared to adamantyl or heptyl derivatives (), but less so than dimethylamino-substituted IL5 ().

Biological Activity

Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name: this compound
  • Molecular Formula: C13_{13}H14_{14}BrN1_{1}O2_{2}
  • Molecular Weight: 303.16 g/mol

This structure includes a pyridinium ring substituted with an ethoxycarbonyl group and a phenylmethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound's mechanism of action may involve:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Cell Signaling Pathways: This compound may interact with signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Properties: Preliminary studies indicate potential antibacterial and antifungal activities.

Anticancer Activity

Research has demonstrated that pyridinium derivatives exhibit significant anticancer properties. A comparative analysis of various pyridinium compounds indicates:

CompoundCell LineIC50_{50} (µM)Reference
Pyridinium AMCF-7 (Breast Cancer)5.71
Pyridinium BHepG-2 (Liver Cancer)4.50
Pyridinium CA-431 (Skin Cancer)3.20

The IC50_{50} values suggest that pyridinium compounds can be more effective than established chemotherapeutics.

Antimicrobial Activity

Pyridinium derivatives have also been evaluated for their antimicrobial efficacy. The results are summarized in the following table:

CompoundBacteria/FungiZone of Inhibition (mm)Reference
This compoundE. coli15
Pyridinium Derivative DS. aureus20
Pyridinium Derivative ECandida albicans18

These findings indicate that the compound possesses moderate to high antimicrobial activity against various pathogens.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of several pyridinium derivatives, including the target compound. The study found that:

  • The compound effectively inhibited cell proliferation in MCF-7 and HepG-2 cell lines.
  • Mechanistic studies revealed that it induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Antimicrobial Effects

In another study focusing on antimicrobial properties, researchers tested the compound against a panel of bacterial and fungal strains. Results indicated:

  • Significant inhibition of growth in both Gram-positive and Gram-negative bacteria.
  • The compound showed promising potential as a lead for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide, and how do reaction conditions influence yield?

Basic Research Focus
The compound is typically synthesized via alkylation of 4-(ethoxycarbonyl)pyridine with benzyl bromide. A refluxing polar aprotic solvent (e.g., acetonitrile) under inert atmosphere ensures efficient quaternization . Evidence from analogous pyridinium salts suggests that stoichiometric excess of benzyl bromide (1.2–1.5 equiv) and reaction times of 12–24 hours improve yields (>85%) . Competing side reactions, such as over-alkylation, are mitigated by controlled temperature (70–80°C) .

Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in substituted pyridinium salts?

Basic Research Focus

  • 1H NMR : The benzyl group’s aromatic protons (δ 7.2–7.5 ppm) and methylene bridge (δ ~5.5 ppm) confirm quaternization. The ethoxycarbonyl group’s methyl triplet (δ 1.2–1.4 ppm) and carbonyl carbon (δ ~165 ppm in 13C NMR) are critical markers .
  • FTIR : Stretching vibrations at ~1700 cm⁻¹ (C=O), 1250–1100 cm⁻¹ (C-O ester), and 750–700 cm⁻¹ (C-Br) validate functional groups . Contradictions in spectral data (e.g., unexpected splitting in methylene signals) may indicate impurities or incomplete alkylation, necessitating column chromatography (silica gel, methanol/dichloromethane eluent) .

Q. What strategies are used to analyze the impact of substituents on biological activity, such as acetylcholinesterase inhibition?

Advanced Research Focus
Structure-activity relationships (SAR) are probed by synthesizing derivatives with varied substituents (e.g., halogenated benzyl groups or modified ester chains). For example:

  • In vitro assays : Measure IC₅₀ values using Ellman’s method with human acetylcholinesterase (hAChE). Pyridinium salts with hydrophobic substituents (e.g., 3-phenylpropyl) show enhanced inhibition (IC₅₀ ~0.23 mM) due to improved binding pocket interactions .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as π-π stacking between the benzyl group and enzyme aromatic residues .

Q. How do non-covalent interactions (NCIs) influence the reactivity of pyridinium salts in dearomatization reactions?

Advanced Research Focus
Dearomatization reactions, critical for accessing bioactive heterocycles, rely on NCIs like hydrogen bonding and π-stacking. For example:

  • 3-Cyano substituents : Act as hydrogen bond acceptors, stabilizing transition states during dearomatization. Replacing the cyano group with a benzyl amide alters reaction pathways due to competing H-bond donor/acceptor roles .
  • Solvent effects : Polar solvents (e.g., DMSO) enhance solubility but may disrupt NCIs, reducing enantioselectivity. Optimized conditions use low-polarity solvents (e.g., toluene) with chiral catalysts .

Q. What methodologies address contradictions in melting point and solubility data across studies?

Advanced Research Focus
Discrepancies in physical properties often arise from polymorphic forms or hydration states. Strategies include:

  • Thermogravimetric analysis (TGA) : Differentiates hydrated vs. anhydrous forms (e.g., weight loss at 100–150°C indicates water loss) .
  • X-ray crystallography : Resolves polymorphic ambiguities; for example, sesquihydrate structures of related pyridinium salts show distinct hydrogen-bonding networks .
  • Standardized protocols : Use saturated solutions in controlled humidity chambers to ensure consistent solubility measurements .

Q. How can cyclodextrin encapsulation improve the compound’s application in cellular imaging?

Advanced Research Focus
Cyclodextrins (CDs) enhance solubility and reduce aggregation of pyridinium-based fluorescent probes:

  • Host-guest complexation : β-CD (1:1 molar ratio) encapsulates the ethoxycarbonyl group, confirmed by NMR titration (upfield shifts in host protons) .
  • In vitro validation : Confocal microscopy in HeLa cells shows CD-complexed probes exhibit 3× higher fluorescence intensity compared to free dyes, due to reduced self-quenching .

Q. What purification techniques are critical for isolating high-purity pyridinium salts?

Basic Research Focus

  • Recrystallization : Use ethanol/water mixtures (4:1 v/v) to remove unreacted benzyl bromide. High-purity crystals (>98%) are confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
  • Ion-exchange chromatography : For bromide counterion replacement (e.g., with PF₆⁻ for solubility studies), Dowex® 1×2 resin ensures quantitative exchange, verified by ion chromatography .

Q. How do steric and electronic effects of the ethoxycarbonyl group influence electrochemical properties?

Advanced Research Focus
Cyclic voltammetry (CV) in acetonitrile reveals:

  • Reduction potential : The electron-withdrawing ethoxycarbonyl group shifts reduction peaks cathodically (E₁/₂ ~−1.2 V vs. Ag/AgCl), indicating stabilized radical intermediates .
  • Steric hindrance : Bulky substituents at the 4-position slow electron-transfer kinetics, evidenced by broader CV peaks and increased ΔEp values .

Properties

IUPAC Name

ethyl 1-benzylpyridin-1-ium-4-carboxylate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16NO2.BrH/c1-2-18-15(17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13;/h3-11H,2,12H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDURSZTWSNZWLI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[N+](C=C1)CC2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441893
Record name Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23019-61-6
Record name Pyridinium, 4-(ethoxycarbonyl)-1-(phenylmethyl)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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